molecular formula C21H18ClN3O4 B2846452 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 1171675-62-9

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2846452
CAS No.: 1171675-62-9
M. Wt: 411.84
InChI Key: ZQHOBFCEDDCBMZ-UHFFFAOYSA-N
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Description

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone ( 1171675-62-9) is a synthetic specialty chemical with a molecular formula of C21H18ClN3O4 and a molecular weight of 411.8 . This compound features a hybrid molecular architecture, incorporating a 1,3,4-oxadiazole heterocycle linked to a piperidine ring and a benzodioxole group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry known for its diverse biological activities and is frequently explored in the development of novel pharmacologically active agents . The presence of the 1,3-benzodioxole (methylenedioxyphenyl) moiety is significant, as this functional group is commonly investigated for its role in modulating biological activity and is found in compounds that interact with various physiological receptors . Specifically, researchers are exploring its potential as a key structural motif in the development of antibacterial agents. Compounds containing similar chalcone-inspired structures and the 1,3-benzodioxole group have demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus , making them a focus in the search for new antibiotics . The integrated piperidine and 2-chlorophenyl units further enhance the molecule's potential as a scaffold for probing biological mechanisms and structure-activity relationships (SAR). This combination of features makes the compound a valuable candidate for researchers in chemical biology and medicinal chemistry, particularly for projects aimed at developing new anti-infective agents or studying the TRPM8 receptor pathway . This product is supplied for laboratory research purposes only.

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-16-6-2-1-5-15(16)21(26)25-9-3-4-14(11-25)20-24-23-19(29-20)13-7-8-17-18(10-13)28-12-27-17/h1-2,5-8,10,14H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHOBFCEDDCBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its pharmacological properties.
  • Oxadiazole : A heterocyclic compound that often exhibits biological activity.
  • Piperidine : A cyclic amine that enhances the compound's interaction with biological targets.
  • Chlorophenyl : An aromatic ring that can influence lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds featuring the benzo[d][1,3]dioxole moiety often exhibit significant anticancer and antimicrobial activities. The specific compound has shown promise in various studies.

Anticancer Activity

A study involving similar oxadiazole derivatives demonstrated significant anticancer properties. For instance, compounds with the benzo[d][1,3]dioxole structure exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin. In vitro tests showed:

  • IC50 values for HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines were markedly lower than those of reference drugs .
  • The mechanisms involved include EGFR inhibition , apoptosis induction via annexin V-FITC assays, and modulation of mitochondrial apoptosis pathways through proteins like Bax and Bcl-2 .

Case Studies and Research Findings

Several studies provide insights into the biological activity of compounds related to this compound:

StudyFindings
Anticancer Study Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.54 µM to 4.52 µM.
Mechanism Exploration Identified apoptosis pathways influenced by the compound through EGFR inhibition and mitochondrial pathway modulation.
Antimicrobial Testing Related compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous derivatives:

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity Synthesis Yield Reference
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone ~415.85* Benzodioxole, oxadiazole, piperidine, 2-Cl-Ph Antibacterial (hypothesized) N/A
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) 372.46 Benzodioxole, pyrazole, piperazine Antibacterial (confirmed) 87%
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone (4c) 357.45 Benzodioxole, pyrazoline, 4-hydroxypiperidine Antibacterial (confirmed) 95%
3'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-ylmethanone 411.46 Oxadiazole, biphenyl, piperidine Not reported (structural analog) N/A
((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutylpyrazolidin-1-yl)(4-nitrophenyl)methanone 411.46 Benzodioxole, pyrazolidine, 4-NO₂-Ph Not reported (synthetic intermediate) N/A

*Estimated based on molecular formula.

Key Research Findings

Antibacterial Activity: Compound 6g (piperazine derivative) demonstrated potent antibacterial activity, attributed to its ability to disrupt bacterial membrane integrity via hydrogen bonding (C=O at 1661 cm⁻¹) and hydrophobic interactions . Compound 4c (4-hydroxypiperidine analog) achieved a 95% synthesis yield and showed enhanced solubility due to its hydroxyl group, which may improve in vivo efficacy .

Synthetic Efficiency :

  • Pyrazoline derivatives (e.g., 4c ) often achieve higher yields (≥95%) due to stable intermediates, whereas oxadiazole-piperidine hybrids (e.g., the target compound) may require more complex multi-step protocols .

Structural Impact on Bioactivity :

  • The presence of a piperazine ring (as in 6g ) correlates with broader-spectrum antibacterial activity compared to piperidine-based analogs, possibly due to increased conformational flexibility .
  • Nitro groups (e.g., in ) may reduce bioavailability due to metabolic instability, whereas chlorine substituents (as in the target compound) balance lipophilicity and stability .

Critical Notes

Substituent Effects :

  • The 2-chlorophenyl group in the target compound may confer selectivity toward Gram-positive bacteria, analogous to chlorinated analogs in other studies .
  • Hydroxyl groups (e.g., in 4c ) improve aqueous solubility but may reduce membrane permeability .

Synthetic Challenges :

  • Oxadiazole ring formation often requires harsh conditions (e.g., POCl₃), which can limit scalability .
  • Piperidine-containing compounds demand rigorous stereochemical control to maintain bioactivity .

Future Directions :

  • Comparative in vivo studies are needed to evaluate the target compound’s efficacy against resistant bacterial strains.
  • Structural optimization (e.g., replacing piperidine with morpholine) could enhance pharmacokinetic profiles .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization of the benzo[d][1,3]dioxole core, coupling with a piperidine-oxadiazole intermediate, and final acylation with 2-chlorobenzoyl chloride. Key optimizations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for heterocyclic intermediates .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while hexane/EtOAC (5:5) is effective for purification .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .

Q. What analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of the 1,3,4-oxadiazole ring (δ 8.2–8.5 ppm for oxadiazole protons) and piperidine conformation (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₁H₁₇ClN₃O₃) with an expected [M+H]⁺ peak at m/z 394.095 .
  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the 2-chlorophenyl group relative to the piperidine ring .

Q. How do contradictory biological activity data arise in preliminary assays?

Discrepancies between in vitro and in vivo results may stem from:

  • Metabolic instability : The oxadiazole ring is prone to enzymatic hydrolysis in liver microsomes, reducing bioavailability .
  • Solubility limitations : Low aqueous solubility (logP ~3.5) hinders cellular uptake in certain assays .
  • Off-target effects : The 2-chlorophenyl group may interact with non-target proteins (e.g., cytochrome P450 enzymes) .

Advanced Research Questions

Q. What in silico strategies predict target engagement and selectivity?

  • Molecular docking : The piperidine-oxadiazole scaffold shows affinity for kinases (e.g., CDK2) via hydrogen bonding with Asp86 and hydrophobic interactions with the benzo[d][1,3]dioxole moiety .
  • MD simulations : Reveal conformational flexibility in the piperidine ring, enabling adaptation to binding pockets .
  • Pharmacophore modeling : Identifies essential features: the oxadiazole as a hydrogen-bond acceptor and the 2-chlorophenyl group for π-π stacking .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications and their effects:

Modification Biological Impact Reference
Replacement of 2-chlorophenyl with 2,4-difluorophenylEnhanced kinase inhibition (IC₅₀: 0.8 μM → 0.3 μM)
Substitution of oxadiazole with thiadiazoleReduced metabolic clearance but lower solubility
Addition of methyl group to piperidineImproved blood-brain barrier penetration (logBB: -1.2 → -0.5)

Q. What challenges exist in isolating intermediates during synthesis?

  • Co-elution issues : The oxadiazole-piperidine intermediate often co-elutes with unreacted starting materials. Use of reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) improves separation .
  • Byproduct formation : Over-acylation at the piperidine nitrogen can occur; quenching with ice-cold NaHCO₃ minimizes this .

Q. How can metabolic stability be assessed preclinically?

  • Liver microsome assays : Incubation with rat/human microsomes identifies oxidative degradation sites (e.g., CYP3A4-mediated cleavage of the oxadiazole ring) .
  • Plasma stability tests : Exposure to plasma esterases reveals susceptibility of the methanone group .

Q. What mechanistic insights explain the reactivity of the oxadiazole ring?

The 1,3,4-oxadiazole undergoes:

  • Nucleophilic substitution : Reacts with amines at the C2 position under acidic conditions .
  • Ring-opening reactions : Catalyzed by strong bases (e.g., NaOH), forming hydrazide intermediates .
  • Electrophilic aromatic substitution : The electron-deficient oxadiazole directs electrophiles to the benzo[d][1,3]dioxole ring .

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